molecular formula C15H17ClN2 B2685565 (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride CAS No. 1699748-66-7

(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride

Cat. No.: B2685565
CAS No.: 1699748-66-7
M. Wt: 260.77
InChI Key: SSPJTCKKLFOSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-Ethyl-9H-carbazol-3-yl)methanamine hydrochloride is a carbazole-based chemical compound offered for research use. Carbazole derivatives are a significant class of organic molecules that serve as key structural motifs in medicinal chemistry and are investigated for their diverse biological activities . This compound features a core carbazole scaffold, which is a privileged structure in the development of potential therapeutic agents. Research into closely related analogs has revealed valuable applications. For instance, the derivative 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (PK083) has been identified as a stabilizing molecular chaperone for the p53 cancer mutant Y220C . The p53 Y220C mutation creates a druggable surface crevice, and small molecules like PK083 can bind to this site, stabilizing the protein, reactivating its tumor suppressor function, and restoring p53 signaling in mutant cell lines . This mechanism provides a promising strategy for targeted cancer therapy. Furthermore, the carbazole scaffold is being explored in other fields, such as neuropharmacology. Novel carbazole derivatives have been discovered through structure-based virtual screening as selective bitopic ligands for the Dopamine D3 Receptor (D3R) . These D3R-selective antagonists are being investigated for their potential in developing antipsychotic treatments with cognitive-enhancing properties and fewer side effects, such as extrapyramidal symptoms . The structural flexibility of the carbazole core allows for optimization towards high receptor subtype selectivity and favorable drug-like properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(9-ethylcarbazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.ClH/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17;/h3-9H,2,10,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPJTCKKLFOSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699748-66-7
Record name 1-(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride typically involves the alkylation of carbazole followed by amination. One common method includes the reaction of 9-ethylcarbazole with formaldehyde and ammonium chloride under acidic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carbazole derivatives, amine derivatives, and substituted carbazoles .

Scientific Research Applications

Organic Pigment Synthesis

One of the primary applications of (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride is as an intermediate in the synthesis of high-grade organic pigments. These pigments are widely used in industries such as printing, coatings, and textiles due to their stability and vibrant colors. The compound's electron mobility enhances its effectiveness in color perception and light absorption, making it a valuable component in pigment formulations .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of derivatives related to this compound. For instance, certain carbazole derivatives demonstrated significant inhibitory effects against SARS-CoV-2, with binding affinities ranging from -7.62 to -8.92 kcal/mol for various derivatives. This suggests that these compounds could serve as therapeutic agents against COVID-19 .

Antitumor Activity

The compound has shown promise in cancer research, particularly in melanoma treatment. A derivative known as 9-ethyl-9H-carbazole-3-carbaldehyde exhibited selective inhibitory activity against BRAF-mutated and wild-type melanoma cells by reactivating the p53 pathway, a critical tumor suppressor mechanism . This highlights its potential for developing new cancer therapies.

Neuroprotective Properties

Research indicates that certain derivatives of this compound may possess neuroprotective properties beneficial for treating neurodegenerative diseases such as Alzheimer's disease. Compounds synthesized from this base have shown potential as neuroprotective agents, indicating a broader therapeutic application spectrum .

Functional Coatings and Optical Devices

The compound is also utilized in the development of functional coatings and optical devices due to its photophysical properties. Its derivatives have been synthesized for use in organic light-emitting diodes (OLEDs) and chemosensors, showcasing versatility in material science applications .

Case Study 1: SARS-CoV-2 Inhibition

A study focused on novel N-(9-Ethyl-9H-carbazol-3-yl) derivatives found that several compounds exhibited significant binding affinities to the main protease of SARS-CoV-2:

CompoundBinding Affinity (kcal/mol)
9b-8.83
9c-8.92
9e-8.76
9h-8.87

These findings suggest that these derivatives could be further explored as potential antiviral agents against COVID-19 .

Case Study 2: Organic Pigments

Research has demonstrated that this compound is integral in producing permanent pigments used across various applications such as textiles and plastics. Its stability and color properties make it a valuable component in these formulations, enhancing the quality and durability of the final products .

Mechanism of Action

The mechanism of action of (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Receptor Selectivity

The compound’s structural analogs are categorized based on substituent variations and their impact on receptor binding and selectivity. Key comparisons include:

Compound Structure D3R Ki (nmol/L) D2R Inhibition at 10 mmol/L Key Features Ref.
(9-Ethyl-9H-carbazol-3-yl)methanamine Carbazole core with ethyl (C9) and methanamine (C3) groups Not reported <15% High D3R selectivity over D2R; optimized linker length (4-carbon chain)
Quinoline-3-carboxamide (23l) Quinoline core with carboxamide at C3 85.7 Not reported Moderate D3R affinity; lower selectivity compared to carbazole derivatives
Quinoline-4-carboxamide Quinoline core with carboxamide at C4 Reduced activity Not reported Poor D3R binding; highlights positional sensitivity of substituents
1,3,4-Oxadiazole-carbazole hybrid (4) Carbazole linked to 1,3,4-oxadiazole and acetyl groups Not reported Not reported Broad antimicrobial activity (e.g., 4b, 4d, 4e show high antibacterial action)
Piperazine-substituted carbazole (18–19) Carbazole with piperazine-acetamide substituents Not reported Not reported Synthesized via nucleophilic substitution; moderate yields (60–70%)

Key Findings :

  • Receptor Selectivity: The (9-ethyl-9H-carbazol-3-yl)methanamine scaffold exhibits superior D3R selectivity over D2R compared to quinoline derivatives, attributed to its carbazole core and optimized linker length .
  • Positional Effects: Substituent position significantly impacts activity. For example, quinoline-3-carboxamide (C3 substitution) shows higher D3R affinity than its C4 analog .
  • Biological Activity : Hybrids like 1,3,4-oxadiazole-carbazole derivatives demonstrate antimicrobial activity, whereas the target compound’s primary focus is neuroreceptor modulation .

Biological Activity

(9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride is a derivative of carbazole, a compound known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound has the following molecular formula:

  • Molecular Formula : C13H14ClN
  • Molecular Weight : 235.71 g/mol

This compound features a carbazole backbone, which is significant for its biological activity, particularly in cancer therapy and antimicrobial applications.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of carbazole derivatives followed by amination reactions. A common method includes:

  • Alkylation : 9-Ethylcarbazole is reacted with an appropriate alkyl halide.
  • Amination : The resulting product is then treated with formaldehyde and ammonium chloride to introduce the methanamine group.

This synthetic route is crucial for obtaining derivatives with enhanced biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including this compound. Research indicates that related compounds can induce apoptosis in cancer cells by activating the p53 pathway, a critical tumor suppressor mechanism. For instance:

  • Mechanism : The compound enhances caspase activity, leading to increased apoptosis in melanoma cells without affecting normal melanocytes .

Antimicrobial Properties

The antibacterial activity of this compound has been explored against various pathogens. Studies show that it exhibits significant activity against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Bacillus cereus

These findings suggest its potential as a candidate for developing new antimicrobial agents .

Research Findings and Case Studies

StudyFindings
Molecular docking studies indicated strong binding affinities to key proteins involved in cancer pathways.
Demonstrated selective inhibition of melanoma cell growth through p53 pathway activation.
Showed high antibacterial activity against MRSA and Bacillus cereus, suggesting applications in food preservation.

ADMET Analysis

The pharmacokinetic properties of this compound have been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Key findings include:

  • Blood-Brain Barrier Permeability : Compounds derived from this structure exhibit favorable permeability, indicating potential central nervous system effects.
  • Toxicity Profile : Preliminary assessments suggest low toxicity to normal tissues while maintaining efficacy against tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (9-ethyl-9H-carbazol-3-yl)methanamine hydrochloride?

  • Methodology :

  • Step 1 : Start with a carbazole core (e.g., 9-ethyl-9H-carbazole) and introduce an amine-functionalized side chain at the 3-position. A common approach involves nucleophilic substitution or reductive amination using methylamine derivatives .
  • Step 2 : Hydrochloride salt formation is typically achieved by treating the free base with HCl in a polar solvent (e.g., ethanol or dichloromethane) under controlled pH conditions .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/methanol) to isolate the product. Purity can exceed 99% as confirmed by HPLC .

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns on the carbazole ring and the methanamine side chain. Look for signals around δ 4.2–4.5 ppm (CH₂NH₂) and δ 1.4–1.6 ppm (ethyl group) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the carbazole scaffold .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) to validate the hydrochloride salt .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility : Hydrochloride salts are generally soluble in polar solvents (e.g., water, DMSO, methanol). Test solubility gradients at 25°C and 37°C to mimic experimental conditions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light or basic pH to prevent decomposition .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational modeling be resolved?

  • Troubleshooting Steps :

Validate crystallographic data : Use single-crystal X-ray diffraction (SHELXL for refinement ) to resolve ambiguities in bond lengths or stereochemistry.

Cross-validate NMR assignments : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or proton exchange .

Revisit synthetic routes : Impurities or byproducts (e.g., unreacted intermediates) can skew data. Use preparative HPLC for isolation .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

  • Crystallization Techniques :

  • Slow evaporation : Dissolve the compound in a 1:1 mixture of ethanol/water and allow gradual solvent evaporation at 4°C.
  • Vapor diffusion : Use tert-butyl alcohol as an antisolvent in a sealed chamber.
  • Refinement : Employ SHELXL for high-resolution refinement, and visualize results with ORTEP-3 .
    • Common Issues :
  • Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning .
  • Disorder : Apply restraints to the ethyl or methanamine groups during refinement .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

  • Experimental Design :

Analog synthesis : Modify the ethyl group (e.g., replace with hexyl) or methanamine side chain (e.g., introduce pyridylmethyl groups) to probe steric/electronic effects .

Bioactivity assays : Screen analogs for antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) as described for carbazole derivatives .

Data analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity trends .

Data Contradiction Analysis

Scenario : Conflicting NMR and X-ray data on the methanamine side-chain conformation.

  • Resolution Workflow :
    • Verify sample purity (HPLC, elemental analysis) to rule out impurities .
    • Re-examine NMR conditions : Ensure solvent deuteration and temperature control to avoid dynamic effects .
    • Check crystallographic restraints : Overly rigid refinement in SHELXL may distort flexible groups. Use "DELU" and "SIMU" restraints to model disorder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.